3-Amino-3-(pyridin-3-yl)propanoic acid

Descripción

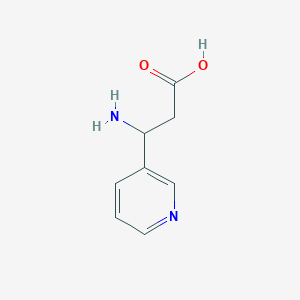

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTCEJINJFHMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977819 | |

| Record name | 3-Amino-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-21-6 | |

| Record name | 3-Amino-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(pyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 3 Pyridin 3 Yl Propanoic Acid

Conventional Synthetic Routes to 3-Amino-3-(pyridin-3-yl)propanoic Acid and Analogues

Conventional methods for the synthesis of this compound and its analogues often rely on established organic reactions, providing reliable and well-understood pathways to the target molecule.

Chemical Synthesis of Propanoic Acid Scaffolds

The construction of the 3-aminopropanoic acid scaffold is a foundational aspect of synthesizing the target compound. A prevalent and straightforward approach is the one-pot, three-component reaction, often a variation of the Rodionov reaction, which brings together an aldehyde, a malonic acid derivative, and an ammonia (B1221849) source. rsc.orgresearchgate.netscribd.com In the context of this compound, this involves the condensation of pyridine-3-carboxaldehyde, malonic acid, and ammonium (B1175870) acetate. researchgate.net This method is advantageous for its operational simplicity and the direct formation of the β-amino acid core.

Another widely used conventional method involves a multi-step sequence starting with the condensation of pyridine-3-carboxaldehyde and glycine (B1666218) to form an intermediate Schiff base. evitachem.com This imine is subsequently reduced to yield the racemic amino acid. The reduction is typically achieved using reducing agents like sodium borohydride. evitachem.com

| Reaction Type | Starting Materials | Key Intermediates | Product |

|---|---|---|---|

| One-Pot Three-Component Reaction | Pyridine-3-carboxaldehyde, Malonic acid, Ammonium acetate | Not isolated | Racemic this compound |

| Schiff Base Formation and Reduction | Pyridine-3-carboxaldehyde, Glycine | Schiff Base (Imine) | Racemic this compound |

Stereoselective Approaches to Chiral this compound

The biological activity of molecules is often dependent on their stereochemistry, making the synthesis of enantiomerically pure compounds crucial. Several stereoselective approaches have been developed for the synthesis of chiral β-amino acids, which are applicable to this compound.

One effective strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of β-amino acids, oxazolidinones and pseudoephedrine have been employed as chiral auxiliaries. wikipedia.org For instance, a carboxylic acid can be reacted with pseudoephedrine to form an amide, and subsequent reactions, such as alkylation, proceed with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org

Another powerful method for asymmetric synthesis involves the use of chiral metal complexes. Chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have been shown to be effective in the asymmetric synthesis of various α- and β-amino acids. nih.govmdpi.com The chiral ligand on the nickel complex directs the approach of electrophiles, leading to a high degree of stereocontrol during the formation of the new stereocenter.

Enzymatic resolution is also a common technique to obtain chiral β-amino acids. This method involves the use of enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the kinetic resolution of racemic N-protected β-amino acid esters. researchgate.net

| Stereoselective Approach | Key Principle | Examples of Chiral Inductors/Agents | Typical Outcome |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Pseudoephedrine, Oxazolidinones | High diastereomeric excess |

| Chiral Metal Complexes | Use of a chiral ligand on a metal center to control stereoselective transformations. | Chiral Ni(II) complexes | High enantiomeric excess |

| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. | Lipases (e.g., CALB) | Separation of enantiomers |

Advanced Synthetic Strategies

In recent years, there has been a significant push towards the development of more efficient, sustainable, and environmentally friendly synthetic methods. These advanced strategies are also being applied to the synthesis of this compound and related compounds.

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic and biocatalytic approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations. Transaminases (TAs) are a particularly important class of enzymes for the synthesis of chiral amines and amino acids. rsc.orgresearchgate.netresearchgate.net These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. For the synthesis of (S)- or (R)-3-amino-3-(pyridin-3-yl)propanoic acid, a corresponding β-keto acid could be a substrate for a stereocomplementary transaminase. The broad substrate scope and high enantioselectivity of engineered transaminases make this a very attractive route. researchgate.net

Biocatalytic reduction of a preformed Schiff base is another chemoenzymatic strategy. evitachem.com Instead of using chemical reducing agents like sodium borohydride, NADPH-dependent enzymes from organisms such as Saccharomyces cerevisiae can be used for the enantioselective reduction of the C=N bond, leading directly to the chiral amino acid. evitachem.com This approach offers high enantiomeric excess under mild reaction conditions. evitachem.com

Green Chemistry Principles in Synthesis of Related Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of amino acids and related compounds, these principles can be applied in several ways.

One key area is the replacement of hazardous solvents. Traditional peptide synthesis, a field closely related to amino acid chemistry, often uses solvents like N,N-dimethylformamide (DMF), which has toxicity concerns. rsc.org Research has focused on identifying greener alternatives such as propylene (B89431) carbonate, Cyrene™, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) that can be used in coupling and deprotection steps. rsc.orgrsc.orgtandfonline.com The use of water as a solvent is also highly desirable to improve the environmental profile of a synthesis. advancedchemtech.com

Another important green chemistry metric is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comnih.gov One-pot reactions and catalytic processes generally have higher atom economy than multi-step syntheses that involve stoichiometric reagents and protecting groups. nih.govrsc.org For example, the one-pot synthesis of β-amino acids from aldehydes, malonic acid, and ammonia is more atom-economical than a multi-step process involving protecting groups and subsequent deprotection steps.

| Green Chemistry Principle | Application in Synthesis | Examples |

|---|---|---|

| Use of Greener Solvents | Replacing hazardous solvents with more environmentally benign alternatives. | Propylene carbonate, 2-MeTHF, Water |

| High Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | One-pot reactions, Catalytic processes |

| Use of Biocatalysis | Employing enzymes to perform reactions under mild conditions with high selectivity. | Transaminases, Reductases |

Chemical Transformations and Derivatization of 3 Amino 3 Pyridin 3 Yl Propanoic Acid

Reactivity at the Amine and Carboxylic Acid Functionalities

The dual functionality of 3-Amino-3-(pyridin-3-yl)propanoic acid, possessing both an amino group and a carboxylic acid group, dictates its fundamental reactivity. These groups can undergo reactions typical of amino acids, often requiring protection strategies to achieve selective transformations.

The amino group is nucleophilic and susceptible to a variety of reactions, including acylation and alkylation. To control reactivity and prevent undesired side reactions during the modification of the carboxylic acid moiety, the amino group is often protected. Common protecting groups for amines include tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), which are stable under a range of reaction conditions and can be selectively removed. researchgate.netug.edu.pl

The carboxylic acid group, on the other hand, can be activated for reaction with nucleophiles. Esterification and amidation are the most common transformations of this group. Direct reaction of the carboxylic acid with an alcohol or amine is often inefficient. Therefore, activating agents are typically employed to facilitate these reactions.

Key Reactions of the Amine and Carboxylic Acid Groups:

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Amino Group | N-Acylation | Acid chlorides, Anhydrides, Coupling reagents (e.g., HATU, PyBOP) | Amides |

| Amino Group | N-Alkylation | Alkyl halides | Secondary or Tertiary Amines |

| Amino Group | Protection | Boc-anhydride, Fmoc-OSu | Boc/Fmoc-protected amino acid |

| Carboxylic Acid | Esterification | Alcohols with acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC) | Esters |

| Carboxylic Acid | Amidation | Amines with coupling agents (e.g., DCC, EDC, HATU) | Amides |

The interplay between these two functional groups allows for the sequential or orthogonal modification of the molecule, enabling the synthesis of a diverse array of derivatives.

Pyridine (B92270) Ring Functionalization and Modification

The pyridine ring in this compound introduces an aromatic and heterocyclic component, offering further opportunities for functionalization. The electronic nature of the pyridine ring, being electron-deficient, influences its reactivity towards various reagents.

Electrophilic aromatic substitution on the pyridine ring is generally more challenging compared to benzene and typically requires harsh conditions. The nitrogen atom deactivates the ring towards electrophiles. However, functionalization can still be achieved, often with regioselective outcomes.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. Another strategy for modifying the pyridine ring involves its conversion to a Zincke intermediate by reacting with triflic anhydride and a secondary amine. This intermediate can then undergo regioselective palladium-catalyzed arylation. researchgate.net

Catalytic methods are also employed for the functionalization of pyridine rings. These methods can offer milder reaction conditions and improved selectivity. For instance, transition metal-catalyzed cross-coupling reactions can be used to introduce new carbon-carbon or carbon-heteroatom bonds.

Common Pyridine Ring Functionalization Reactions:

| Reaction Type | Reagents and Conditions | Position of Substitution |

| Electrophilic Aromatic Substitution | Strong acids and high temperatures | C-5 |

| Nucleophilic Aromatic Substitution | Nucleophiles with a leaving group on the ring | C-2, C-4, C-6 |

| Zincke Reaction followed by Arylation | Triflic anhydride, secondary amine, Pd catalyst | C-4 |

| Metal-Catalyzed Cross-Coupling | Various catalysts and coupling partners | Various |

Synthesis of Amide and Ester Derivatives of this compound

The synthesis of amide and ester derivatives is a cornerstone of the chemical derivatization of this compound. These derivatives are of significant interest in medicinal chemistry due to the prevalence of amide and ester functionalities in biologically active molecules. sphinxsai.comajchem-a.com

Amide Synthesis:

Amide bond formation typically involves the activation of the carboxylic acid group followed by reaction with a primary or secondary amine. A variety of coupling reagents are available for this purpose, each with its own advantages in terms of efficiency and suppression of side reactions like racemization. ajchem-a.com

A general procedure for amide synthesis involves dissolving the N-protected this compound, an amine, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion.

Ester Synthesis:

Esterification of the carboxylic acid can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, is a classic method. sphinxsai.com However, for more sensitive substrates, milder methods are preferred.

One such method involves the use of thionyl chloride in an anhydrous alcohol. farmaciajournal.com This reagent converts the carboxylic acid to an acid chloride in situ, which then readily reacts with the alcohol to form the ester. Another common method for the synthesis of methyl esters is the use of trimethylchlorosilane in methanol.

A patent describes a one-pot synthesis for 3-amino-3-phenylpropionic acid esters where benzaldehyde, malonic acid, and ammonium (B1175870) acetate are reacted in a solvent, followed by the addition of an esterifying reagent like thionyl chloride. chemicalbook.com A similar strategy could be adapted for the synthesis of esters of this compound. For instance, a patented method for the preparation of ethyl 3-(pyridin-2-ylamino)propanoate involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst. google.com

Table of Synthesized Amide and Ester Derivatives (Analogous Examples):

| Derivative Type | Starting Materials | Reagents and Conditions | Reference |

| Amide | Carboxylic Acid, Amine | DCC, DMAP | ajchem-a.com |

| Amide | Amino Acid Ester, Substituted Aniline | Methanol, Reflux | sphinxsai.com |

| Ester | Amino Acid, Alcohol | Thionyl Chloride | farmaciajournal.com |

| Ester | 2-Aminopyridine, Ethyl Acrylate | Trifluoromethanesulfonic acid, Anhydrous ethanol, 120-160°C | google.com |

Incorporation into Complex Molecular Architectures

This compound is a valuable building block for the synthesis of more complex molecules, including peptidomimetics, heterocyclic compounds, and pharmacologically active agents. evitachem.com Its bifunctional nature allows it to be readily incorporated into larger scaffolds.

In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential as antibacterial agents. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, showing promising antibacterial activity. nih.gov The synthesis of these complex structures often involves multi-step sequences where the initial amino acid is sequentially modified.

Furthermore, this amino acid can be utilized in solid-phase peptide synthesis (SPPS) to introduce a non-natural β-amino acid into a peptide chain. researchgate.netwpmucdn.com This allows for the creation of peptides with modified backbones, which can lead to enhanced stability, altered conformation, and novel biological activities. The use of protecting groups on the amine functionality (e.g., Fmoc or Boc) is crucial for the stepwise assembly of the peptide on a solid support. researchgate.netnih.gov

The pyridine moiety can also participate in the formation of new heterocyclic rings. For instance, it can be a precursor for the synthesis of 2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives through a condensation reaction with 3-acetyl pyridine, amino acids, and thiosemicarbazide. scispace.com

Examples of Complex Molecules Derived from this compound and Analogs:

| Compound Class | Synthetic Strategy | Key Features |

| Peptidomimetics | Solid-Phase Peptide Synthesis | Incorporation of a β-amino acid into a peptide backbone. |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Multi-step synthesis involving cyclization | Potential antibacterial agents. |

| 1,2,4-Triazole Derivatives | Condensation and cyclization | Formation of a new heterocyclic ring system. |

Applications in Organic Synthesis and Drug Discovery Research

Utilization as a Building Block in Complex Chemical Synthesis

The strategic incorporation of 3-amino-3-(pyridin-3-yl)propanoic acid and its derivatives into synthetic routes enables the development of intricate molecular architectures. These β-amino acids serve as versatile building blocks, contributing to the synthesis of a diverse array of complex organic compounds. plos.org

One notable application lies in the asymmetric synthesis of other valuable chiral molecules. For instance, derivatives of pyridyl-β-amino acids are instrumental in producing enantiomerically pure compounds, which is a critical aspect of modern drug development. rsc.org Methodologies have been developed for the asymmetric synthesis of (R)-tert-butyl 3-(2-chloro-3-methoxymethoxy-6-pyridyl)-3-aminopropanoate, which is a protected β-amino ester component of the complex natural product kedarcidin. rsc.org This highlights the role of pyridyl-β-amino acids in constructing key fragments of biologically active natural products.

Furthermore, the pyridine-containing side chain of these amino acids has been exploited in the design of novel functional molecules. For example, β-pyridyl α-amino acids have been used to create conformationally sensitive fluorophores. nih.gov In these complex structures, the pyridine (B92270) ring is part of a larger π-conjugated system that exhibits charge transfer-based fluorescence, demonstrating the utility of this building block in materials science and chemical biology. nih.gov The synthesis of such complex molecules often involves multi-step sequences where the pyridyl-amino acid unit is introduced as a key component to impart specific properties to the final structure. nih.gov

The versatility of these building blocks is further demonstrated in their use for creating triamino acids with varying lipophilicities. plos.org Through reductive amination, the side chain of diamino acids can be extended, showcasing how these foundational molecules can be elaborated into more complex structures for applications in peptide and peptoid chemistry. plos.org

Role in the Design and Synthesis of Advanced Pharmaceutical Intermediates

The structural motif of a β-amino acid is a common feature in many biologically active compounds, and this compound is a key precursor for several advanced pharmaceutical intermediates. illinois.edu Its incorporation into a molecule can significantly influence its pharmacological profile, including metabolic stability and target selectivity.

A prominent example of its application is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antidiabetic drugs. The well-known DPP-4 inhibitor, sitagliptin (B1680988), features a β-amino acid derivative in its core structure. While sitagliptin itself contains a trifluorophenyl group instead of a pyridyl group, the synthetic strategies developed for β-amino acids are highly relevant. The β-amino acid moiety is crucial for the drug's mechanism of action, and research in this area often explores various aromatic and heteroaromatic side chains, including pyridyl groups, to optimize potency and selectivity. researchgate.net The synthesis of sitagliptin and its analogues often involves the asymmetric hydrogenation of a β-enamino acid precursor, a process where the fundamental structure is a substituted 3-aminopropanoic acid derivative. researchgate.netgoogle.com

Another significant area of application is in the synthesis of potent antagonists for Very Late Antigen-4 (VLA-4). nih.gov VLA-4 is an integrin protein involved in inflammatory processes, making its antagonists potential therapeutic agents for autoimmune diseases. Research has shown that a series of substituted N-(3,5-dichlorobenzenesulfonyl)-(L)-prolyl-β-biaryl β-alanine derivatives act as selective and potent VLA-4 antagonists. nih.gov The general structure of these antagonists often includes a β-amino acid core where the side chain can be a biaryl system, and pyridyl-containing derivatives are explored within this chemical space. The β-amino acid structure provides the necessary scaffold for orienting the key pharmacophoric groups for effective binding to the VLA-4 receptor.

The design of these pharmaceutical intermediates leverages the stereochemistry and conformational properties conferred by the β-amino acid backbone. The presence of the pyridine ring can introduce specific interactions with biological targets, such as hydrogen bonding and π-stacking, which can enhance binding affinity and selectivity. nbinno.com

Precursors for Novel Heterocyclic Compounds

The inherent reactivity of the amino and carboxylic acid groups in this compound, along with the presence of the pyridyl ring, makes it an excellent starting material for the synthesis of novel heterocyclic compounds, particularly fused ring systems. nih.gov The strategic use of this precursor allows for the construction of diverse heterocyclic scaffolds, which are of great interest in medicinal chemistry due to their wide range of biological activities. mdpi.com

Amino acids are widely used as starting materials for the design and synthesis of new quinazoline-based compounds. nih.gov For example, 3-aminoquinazolinone derivatives, which can be synthesized from amino acids, serve as precursors for further cyclization reactions to create fused heterocyclic systems. These reactions can lead to the formation of novel triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones, which are heterocyclic systems containing six, seven, and eight-membered rings fused to the quinazoline (B50416) moiety. nih.gov The specific pyridyl group from this compound would be incorporated into these complex heterocyclic structures, influencing their final properties.

Furthermore, the Pictet-Spengler reaction, a classic method for synthesizing β-carboline and isoquinoline (B145761) alkaloids, can be adapted for amino acids with aromatic side chains. mdpi.com While tryptophan is the most common precursor for β-carbolines, the principle of cyclizing an aromatic amine with an aldehyde or ketone can be applied to derivatives of this compound. This would lead to the formation of novel pyridyl-annulated heterocyclic systems.

The cyclization reactions can be intramolecular, where the amino and carboxyl groups of the β-amino acid react with other functionalities within the molecule, or intermolecular, where the β-amino acid reacts with other reagents to build the heterocyclic ring. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The pyridine ring in the precursor can also participate in cyclization reactions or direct the regioselectivity of such transformations.

The synthesis of these novel heterocyclic compounds from this compound provides access to new chemical entities with potential applications in drug discovery and materials science. The resulting fused heterocyclic systems are often rigid and conformationally constrained, which can be advantageous for achieving high-affinity and selective binding to biological targets.

Computational and Theoretical Studies on 3 Amino 3 Pyridin 3 Yl Propanoic Acid

Quantum Mechanical Calculations for Structural Elucidation and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular structure and electronic properties of 3-Amino-3-(pyridin-3-yl)propanoic acid. These calculations can predict with high accuracy the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Predicted Geometric Parameters for this compound (Based on Analogous Structures)

| Parameter | Predicted Value |

| Cα-Cβ Bond Length | ~1.53 Å |

| C-N (Pyridine) Bond Length | ~1.34 Å |

| Cα-N Bond Angle | ~110° |

| Pyridine (B92270) Ring C-N-C Angle | ~117° |

Beyond structural parameters, quantum mechanical calculations are pivotal in predicting the molecule's reactivity. This is achieved through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are invaluable for identifying regions susceptible to electrophilic or nucleophilic attack, thereby predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high electron density, indicating their potential roles in intermolecular interactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound in different environments, such as in a vacuum or in solution. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and the various shapes it can adopt.

The conformational flexibility of this molecule primarily arises from the rotation around the single bonds in the propanoic acid backbone. Studies on related beta-amino acids, such as β-alanine, have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In the case of this compound, hydrogen bonding between the amino group and the carboxylic acid group, or even involving the pyridine nitrogen, could influence the preferred conformations.

The results of MD simulations are often visualized using Ramachandran-like plots, which show the distribution of dihedral angles (phi, ψ) of the amino acid backbone. These plots reveal the most populated and, therefore, the most stable conformational states. For this compound, it is anticipated that the presence of the bulky pyridyl group will introduce steric constraints that limit the accessible conformational space compared to simpler beta-amino acids.

Theoretical Approaches to Structure-Property Relationships

Theoretical models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are employed to establish a mathematical correlation between the molecular structure of a compound and its biological activity or physicochemical properties. For this compound, these approaches can be used to predict its potential as a therapeutic agent or to estimate properties like solubility and lipophilicity.

The first step in a QSAR/QSPR study involves the calculation of a wide range of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be categorized as:

Electronic Descriptors: Derived from quantum mechanical calculations, these include HOMO and LUMO energies, dipole moment, and partial atomic charges.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.

3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and include information about its volume and surface area.

Once a set of descriptors is calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that relates these descriptors to a specific property of interest. For example, a QSAR model could be developed to predict the inhibitory activity of a series of pyridine-containing amino acids against a particular enzyme. Such models are valuable tools in drug discovery for screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Type | Example | Description |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital |

| Topological | Wiener Index | A measure of the molecule's compactness |

| 3D | Molecular Volume | The volume occupied by the molecule |

Spectroscopic Characterization Supported by Computational Methods

Computational methods play a crucial role in the interpretation and assignment of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. By calculating theoretical spectra and comparing them with experimental results, a more accurate and detailed understanding of the molecular structure can be achieved.

For NMR spectroscopy, DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. This is particularly useful for complex molecules where the assignment of signals in the experimental spectrum can be challenging. The calculated chemical shifts are sensitive to the molecule's conformation, and by comparing the theoretical spectra of different conformers with the experimental data, it is often possible to determine the predominant conformation in solution.

Similarly, computational methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. The calculated vibrational modes can be visualized, allowing for a precise assignment of each peak to a specific molecular motion, such as the stretching or bending of a particular bond. This detailed analysis provides a wealth of information about the molecule's structure and bonding.

The synergy between computational and experimental spectroscopy is a powerful tool for the unambiguous characterization of novel compounds like this compound.

Future Research Directions for 3 Amino 3 Pyridin 3 Yl Propanoic Acid

Innovations in Synthetic Method Development

While classical methods for the synthesis of β-amino acids are established, future research will likely focus on the development of more efficient, stereoselective, and sustainable synthetic routes to 3-amino-3-(pyridin-3-yl)propanoic acid and its derivatives. Key areas for innovation include the advancement of asymmetric catalysis and biocatalysis.

Recent progress in the catalytic asymmetric synthesis of β-amino acids has highlighted methods such as transition metal-catalyzed hydrogenation, organocatalytic Mannich reactions, and conjugate additions. nih.govmatrixscientific.com Specifically, the asymmetric synthesis of β-pyridyl-β-amino acid derivatives has been achieved through conjugate additions of homochiral lithium amides to tert-butyl 3-(3-pyridyl)-prop-2-enoates, yielding the desired products with high enantiomeric excess. researchgate.netrsc.org Future work could expand upon these principles, exploring novel catalyst systems to improve yields, reduce reaction times, and enhance stereocontrol.

Furthermore, the development of biocatalytic methods, employing enzymes to catalyze the synthesis, offers a green and highly selective alternative to traditional chemical synthesis. Research into identifying or engineering enzymes capable of producing this compound with high enantiopurity would be a significant step forward.

Palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines represent novel strategies for accessing β-amino acids from simple starting materials. illinois.edu Adapting these methods for the synthesis of this compound could provide more direct and atom-economical synthetic pathways.

| Synthetic Method | Key Features | Potential Advantages |

| Asymmetric Conjugate Addition | Utilizes chiral lithium amides and pyridyl-substituted propenoates. | High diastereoselectivity and enantioselectivity. |

| Organocatalysis | Employs small organic molecules as catalysts for reactions like the Mannich reaction. | Metal-free, often milder reaction conditions. |

| Biocatalysis | Uses enzymes to perform stereoselective transformations. | High enantiopurity, environmentally friendly conditions. |

| Palladium-Catalyzed Aminocarbonylation | Intermolecular reaction of alkenes with a nitrogen source and carbon monoxide. | Access from simple and abundant starting materials. |

| Nickel-Catalyzed Carboxylation | Carboxylation of aziridines. | Good functional group tolerance. |

Discovery of Novel Chemical Reactivity Patterns

The chemical reactivity of this compound is largely dictated by its three main functional components: the amino group, the carboxylic acid, and the pyridine (B92270) ring. While standard reactions such as oxidation, reduction, and substitution at the amino and pyridine groups are known, future research is expected to uncover more unique and synthetically useful reactivity patterns. evitachem.com

One promising area of exploration is in the realm of photochemical reactions. The pyridine nucleus can participate in photochemical processes, and its incorporation into an amino acid framework could lead to novel transformations. For instance, photochemical methods for the functionalization of pyridines via pyridinyl radicals have been reported, suggesting that this compound could be a substrate for light-mediated C-H functionalization or coupling reactions. acs.org Additionally, the development of photochemical organocatalytic systems for the decarboxylation of unprotected amino acids, inspired by pyridoxal 5'-phosphate, opens up possibilities for novel transformations of the amino acid backbone. researchgate.net

Another avenue for discovering novel reactivity lies in cycloaddition reactions. The imine formed from the condensation of the amino group with an aldehyde could potentially act as a dipole in [3+2] cycloaddition reactions, leading to the formation of complex heterocyclic scaffolds. nih.govmdpi.com The pyridine ring itself can also influence the reactivity of the molecule in unexpected ways, potentially participating in or directing cycloaddition pathways.

The unique electronic properties of the pyridyl group may also be exploited to develop novel catalytic activities. The nitrogen atom of the pyridine ring can act as a Lewis base, potentially coordinating to metal centers and influencing the outcome of catalytic cycles.

Emerging Applications in Advanced Materials Science

The bifunctional nature of this compound, possessing both a carboxylic acid and a pyridyl group, makes it an attractive building block for the construction of advanced materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridyl nitrogen and the carboxylate group are excellent coordinating sites for metal ions. This dual functionality allows this compound to act as a versatile ligand for the synthesis of coordination polymers and MOFs. nih.govrsc.org The chirality of the amino acid backbone could also be exploited to create chiral MOFs with potential applications in enantioselective separations and catalysis. The incorporation of the amino group could further serve to functionalize the pores of the resulting frameworks.

| Material Type | Potential Role of this compound | Potential Applications |

| Coordination Polymers | Bifunctional ligand connecting metal centers. | Catalysis, gas storage, sensing. |

| Metal-Organic Frameworks (MOFs) | Chiral and functional building block for porous materials. | Enantioselective separations, asymmetric catalysis, drug delivery. |

| Functional Polymers | Monomer unit to introduce pyridyl groups and chirality into the polymer backbone. | Biomaterials, responsive materials, fluorescent probes. |

Functional Polymers: this compound can also be utilized as a monomer in the synthesis of novel functional polymers. The amino and carboxylic acid groups can be polymerized to form polyamide chains, with the pyridyl group pendant to the polymer backbone. These pyridine-containing polymers could exhibit interesting properties, such as pH-responsiveness, metal-coordinating abilities, and potential for use as biomaterials. Furthermore, the incorporation of pyridyl moieties into polymers has been shown to enhance fluorescent properties, opening up possibilities for the development of new sensory materials. researchgate.net

Synergies with High-Throughput Screening and Combinatorial Libraries

The structural features of this compound make it an ideal candidate for inclusion in combinatorial libraries for high-throughput screening (HTS) in drug discovery and materials science.

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. By using this compound as a scaffold, a diverse range of derivatives can be generated by modifying the carboxylic acid, the amino group, or the pyridine ring. These libraries can then be screened for biological activity against a variety of targets. The inclusion of a β-amino acid can confer unique conformational properties and increased proteolytic stability to peptides, making it a valuable component in peptide-based drug discovery.

High-throughput screening methods are essential for efficiently evaluating the large number of compounds generated in combinatorial libraries. The development of assays compatible with HTS will be crucial for unlocking the full potential of libraries based on this compound.

The synergy between combinatorial synthesis and HTS can accelerate the discovery of novel compounds with desired properties. For example, a library of peptides incorporating this compound could be screened for inhibitors of a particular enzyme or for materials with specific catalytic or binding properties.

| Technology | Application with this compound | Research Goal |

| Combinatorial Chemistry | Use as a scaffold to generate diverse libraries of derivatives. | Rapid exploration of chemical space for drug and materials discovery. |

| High-Throughput Screening (HTS) | Efficiently test large libraries for biological activity or material properties. | Identification of "hit" compounds for further development. |

| Peptide Synthesis | Incorporation into peptide chains to create novel peptidomimetics. | Development of new therapeutics with enhanced stability and activity. |

Q & A

Q. What are the established synthetic routes for 3-Amino-3-(pyridin-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via catalytic hydrogenation of β-nitroacrylic acid derivatives. For example, 3-(pyridin-3-yl)acrylic acid serves as a precursor, where the nitro group is reduced to an amine using hydrogen gas and a palladium catalyst . Key factors include:

- Catalyst selection : Pd/C or Raney nickel for selective reduction.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Temperature control : Maintain 25–50°C to avoid side reactions.

Purification involves recrystallization or preparative HPLC to achieve >95% purity.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and amine proton integration (e.g., δ 3.2–3.5 ppm for CH₂ groups adjacent to the amino group) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: 196.0852 g/mol) and detects isotopic patterns .

- HPLC with UV detection : Monitors purity and enantiomeric excess (chiral columns required for stereoisomer separation).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) at the pyridine ring affect biological activity?

Methodological Answer: Comparative studies with fluorinated analogs (e.g., 6-fluoro derivatives) reveal:

| Modification | Biological Impact | Reference |

|---|---|---|

| 6-Fluoro substitution | Enhances selectivity for glutamate receptors; reduces off-target binding in neuronal assays . | |

| 5-Fluoro substitution | Increases metabolic stability but reduces aqueous solubility (logP increases by 0.5) . | |

| Experimental design : |

- Use molecular docking to predict binding affinity changes.

- Validate via in vitro assays (e.g., radioligand displacement for receptor affinity).

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Common discrepancies arise from:

- Enantiomeric purity : Ensure stereochemical homogeneity using chiral chromatography (e.g., CHIRALPAK® IG-3 column) .

- Assay variability : Standardize cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).

- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements.

Q. What strategies optimize enantioselective synthesis of this compound?

Methodological Answer:

- Chiral auxiliaries : Employ (S)- or (R)-proline derivatives to induce asymmetry during β-lactam ring formation .

- Asymmetric catalysis : Use Ru-BINAP complexes for hydrogenation (≥90% enantiomeric excess reported) .

- Kinetic resolution : Combine lipase enzymes (e.g., Candida antarctica) with racemic substrates to isolate desired enantiomers .

Data Interpretation and Validation

Q. How should researchers validate the compound’s pharmacokinetic properties (e.g., BBB permeability)?

Methodological Answer:

- In silico prediction : Calculate logBB (brain/blood ratio) using software like ADMET Predictor™ (target logBB > 0.3 for CNS activity) .

- In vitro models : Use MDCK-MDR1 cell monolayers to measure apparent permeability (Papp) .

- In vivo validation : Perform microdialysis in rodent models to quantify brain interstitial fluid concentrations.

Notes for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.